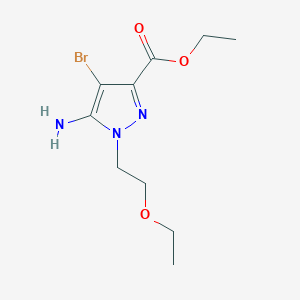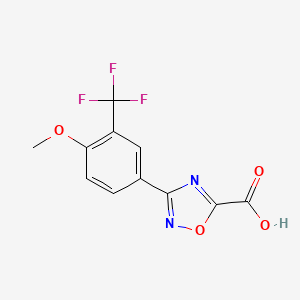
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with amino, bromo, ethoxyethyl, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and subsequent esterification to form the carboxylate ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.
Esterification and Hydrolysis: Formation of carboxylic acids or different esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-amino-4-bromo-1-(2-methoxyethyl)pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of ethoxyethyl.
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-acetate: Similar structure but with an acetate group instead of carboxylate.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethoxyethyl and carboxylate groups enhance its solubility and reactivity. This unique combination of properties makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16BrN3O3 |
|---|---|
Molekulargewicht |
306.16 g/mol |
IUPAC-Name |
ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
InChI-Schlüssel |
OSGBOLSSAMDWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)




![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)






![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)

